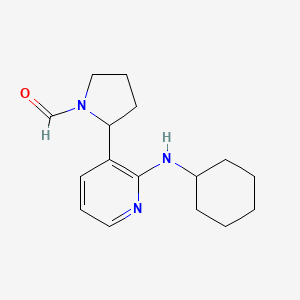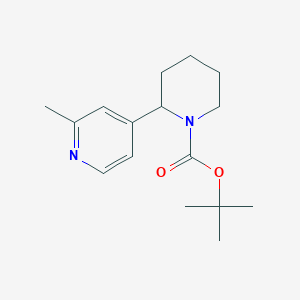
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile is a chemical compound with the molecular formula C6H3F3N2O. It features an isoxazole ring substituted with a trifluoromethyl group and an acetonitrile group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile typically involves the formation of the isoxazole ring followed by the introduction of the trifluoromethyl and acetonitrile groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. For instance, the in situ generation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate can be reacted with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as copper (I) or ruthenium (II) in (3 + 2) cycloaddition reactions is common. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in drug discovery, where it can be used to develop new therapeutic agents.
Medicine: Its potential medicinal properties are being explored, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action of 2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to bind to specific enzymes or receptors, influencing their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)isoxazole: Lacks the acetonitrile group but shares the trifluoromethyl-substituted isoxazole core.
5-Isoxazoleacetonitrile: Lacks the trifluoromethyl group but contains the acetonitrile-substituted isoxazole core.
Uniqueness
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which can significantly influence its reactivity and biological activity. The combination of these groups in a single molecule can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C6H3F3N2O |
|---|---|
Molekulargewicht |
176.10 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetonitrile |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1H2 |
InChI-Schlüssel |
ROPUSKPOAIVPDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1C(F)(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



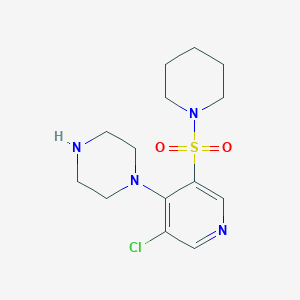
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
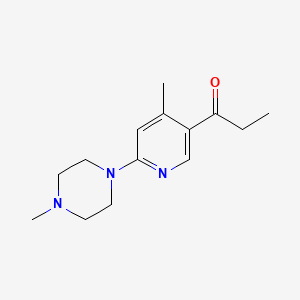

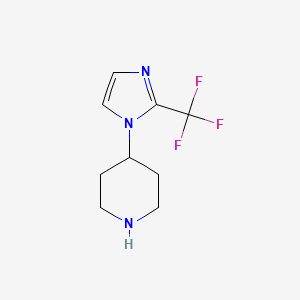

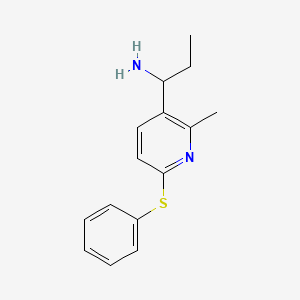


![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)
